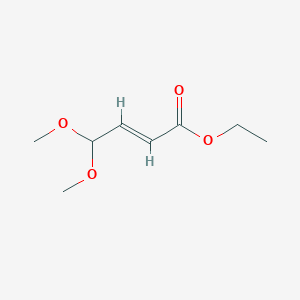

(E)-Ethyl 4,4-dimethoxybut-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4,4-dimethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-12-7(9)5-6-8(10-2)11-3/h5-6,8H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRJFJKWVNTUKV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552473 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114736-25-3 | |

| Record name | Ethyl (2E)-4,4-dimethoxybut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile organic compound that holds significant potential as a building block in complex organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structure, featuring an α,β-unsaturated ester and a protected aldehyde functionality in the form of a dimethyl acetal, allows for a wide range of chemical transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless oil under standard conditions.[1] Key physical and chemical properties are summarized in the table below. While some experimental data is available, certain properties are based on predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | [1][2] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Clear Colourless Oil | [1] |

| Boiling Point | 221.9 ± 40.0 °C (Predicted) | |

| Density | 1.019 ± 0.06 g/cm³ (Predicted) | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons with a large coupling constant indicative of the (E)-stereochemistry, the methoxy groups as a singlet, and the proton adjacent to the acetal.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon of the acetal, the methoxy carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the α,β-unsaturated ester, the C=C stretching of the alkene, and the C-O stretching of the ester and acetal groups.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic methodologies. A common and effective approach is the Horner-Wadsworth-Emmons (HWE) reaction .[3][4][5] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to stereoselectively form an alkene. In this case, the reaction would likely involve a phosphonate ester and dimethoxyacetaldehyde. The HWE reaction is generally favored for producing (E)-alkenes.[3][5]

An alternative synthetic route is the Wittig reaction , which utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[6][7][8] While the Wittig reaction is a powerful tool for olefination, the stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions.[6]

The chemical reactivity of this compound is primarily dictated by the α,β-unsaturated ester and the acetal functional groups. The electron-withdrawing nature of the ester group makes the β-carbon susceptible to nucleophilic attack in Michael additions. The double bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction , where it acts as a dienophile.[9][10][11][12] The acetal group serves as a protecting group for the aldehyde functionality and can be hydrolyzed under acidic conditions to reveal the aldehyde for further transformations.

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

Below is a generalized workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Caption: Generalized workflow for the Horner-Wadsworth-Emmons synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for its elaboration into a variety of scaffolds. The α,β-unsaturated ester moiety is a common feature in many biologically active compounds and can act as a Michael acceptor, enabling covalent interactions with biological targets.

While specific examples of its direct use in drug development are not widely reported, its structural motifs are present in various classes of therapeutic agents. The ability to unmask the aldehyde functionality provides a handle for further synthetic manipulations, such as reductive amination to introduce nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Logical Relationship: Synthetic Utility

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its utility as a synthetic intermediate.

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a promising building block for organic synthesis with potential applications in the discovery and development of new pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Horner-Wadsworth-Emmons reaction. The compound's reactivity profile allows for diverse chemical modifications, making it a valuable tool for medicinal chemists and researchers in the life sciences. Further investigation into its biological activities and applications in the total synthesis of complex natural products is warranted.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. DIELS-ALDER REACTION: [4 + 2] CYCLOADDITION – My chemistry blog [mychemblog.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

(E)-Ethyl 4,4-dimethoxybut-2-enoate CAS number 114736-25-3

CAS Number: 114736-25-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a chemical compound of interest primarily within the pharmaceutical industry. It has been identified as a process-related impurity in the synthesis of Minodronic acid, a third-generation nitrogen-containing bisphosphonate used for the treatment of osteoporosis.[1] Understanding the formation, properties, and spectral characteristics of this compound is crucial for the quality control and optimization of the Minodronic acid manufacturing process. This guide provides a comprehensive overview of the available technical data on this compound.

Chemical and Physical Properties

The quantitative data for this compound has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 114736-25-3 | [1] |

| Molecular Formula | C₈H₁₄O₄ | |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Clear Colourless Oil | |

| Purity | ≥95% - ≥98% (as commercially available) | |

| Storage Conditions | 2-8°C, Refrigerator | |

| Predicted Boiling Point | 221.9 ± 40.0 °C (Predicted) | [2] |

| Predicted Density | 1.019 ± 0.06 g/cm³ (Predicted) | [2] |

Synonyms:

-

Ethyl (E)-4,4-dimethoxy-2-butenoate

-

(E)-4,4-Dimethoxybut-2-enoic acid ethyl ester

-

(E)-4,4-Dimethoxy-2-butenoic acid ethyl ester

-

Minodronic Acid Impurity 5[1]

Role in Drug Development: An Impurity in Minodronic Acid Synthesis

This compound is not typically synthesized as a primary target molecule. Instead, it is recognized as a process-related impurity that can arise during the synthesis of Minodronic acid. The likely precursor to this impurity is Ethyl trans-4-oxo-2-butenoate, a known intermediate in several synthetic routes to Minodronic acid.[3][4][5]

The formation of this compound is postulated to occur through the acid-catalyzed acetalization of the aldehyde group in Ethyl trans-4-oxo-2-butenoate with methanol. Methanol may be present as a solvent or a reagent in subsequent steps of the Minodronic acid synthesis.

Logical Workflow for Formation

The following diagram illustrates the likely formation pathway of this compound from a key intermediate in the synthesis of Minodronic acid.

Caption: Postulated formation pathway of the target compound.

Experimental Protocols

Objective: To generate this compound from Ethyl trans-4-oxo-2-butenoate.

Materials:

-

Ethyl trans-4-oxo-2-butenoate

-

Methanol (anhydrous)

-

Anhydrous Hydrogen Chloride (or another suitable acid catalyst)

-

Inert solvent (e.g., dichloromethane)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve Ethyl trans-4-oxo-2-butenoate in an excess of anhydrous methanol and an inert co-solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a catalytic amount of a strong acid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectral Data (Predicted)

Experimental spectral data for this compound is not widely published. However, based on the known spectra of similar compounds such as ethyl (E)-2-butenoate, the following spectral characteristics can be predicted.[6][7]

Predicted ¹H NMR Spectrum

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ (ethyl ester) | ~1.25 | triplet | ~7.1 |

| -O-CH₂-CH₃ (ethyl ester) | ~4.18 | quartet | ~7.1 |

| -O-CH₃ (methoxy) | ~3.30 | singlet | - |

| =CH-CH(OCH₃)₂ | ~6.10 | doublet | ~15.6 |

| -CO-CH= | ~6.95 | doublet of triplets | ~15.6, ~1.5 |

| -CH(OCH₃)₂ | ~4.80 | doublet | ~5.5 |

Predicted ¹³C NMR Spectrum

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-C H₃ (ethyl ester) | ~14.2 |

| -O-C H₂-CH₃ (ethyl ester) | ~60.5 |

| -O-C H₃ (methoxy) | ~53.0 |

| =C H-CH(OCH₃)₂ | ~125.0 |

| -CO-C H= | ~145.0 |

| -C H(OCH₃)₂ | ~102.0 |

| C =O (ester carbonyl) | ~166.0 |

Conclusion

This compound is a notable compound within the context of pharmaceutical manufacturing, specifically as a process-related impurity in the synthesis of Minodronic acid. While not a therapeutically active agent itself, its formation and control are critical for ensuring the purity and quality of the final drug product. This guide provides a summary of its known properties and a logical framework for understanding its origin in a drug manufacturing process. Further research to isolate and fully characterize this impurity with experimental spectral data would be beneficial for the development of robust analytical methods for its detection and quantification.

References

- 1. Minodronic Acid Impurity 5 - Protheragen [protheragen.ai]

- 2. (E)-4,4-dimethoxy-but-2-enoic acid ethyl ester | 114736-26-4 [amp.chemicalbook.com]

- 3. China Ethyl Trans-4-oxo-2-butenoate CAS 2960-66-9 Manufacturers, Suppliers - Factory Direct Price - Frandcom [fcchemicals.com]

- 4. ETHYL TRANS-4-OXO-2-BUTENOATE | 2960-66-9 [chemicalbook.com]

- 5. Cina etil Trans-4-oxo-2-butenoate untuk asam minodronic. Produsen, Pemasok - Harga Langsung Pabrik - Frandcom [id.fcchemicals.com]

- 6. Ethyl-2-butenoate NMR – All About Drugs [allfordrugs.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Understand NMR with simple molecules, Ethyl (E)-2-butenoate [orgspectroscopyint.blogspot.com]

In-Depth Technical Guide: (E)-Ethyl 4,4-dimethoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and currently available data for (E)-Ethyl 4,4-dimethoxybut-2-enoate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Molecular Structure and Identifiers

This compound is an organic compound classified as an enoate ester. The "(E)" designation indicates the stereochemistry of the double bond, where the main carbon chain substituents are on opposite sides. The molecule features a terminal ethyl ester group and a dimethyl acetal at the 4-position.

Table 1: Molecular Identifiers

| Identifier | Value |

| IUPAC Name | ethyl (E)-4,4-dimethoxybut-2-enoate |

| CAS Number | 114736-25-3[1] |

| Molecular Formula | C₈H₁₄O₄[2] |

| Molecular Weight | 174.19 g/mol [2] |

| Canonical SMILES | CCOC(=O)C=CC(OC)OC |

| InChI | InChI=1S/C8H14O4/c1-4-12-8(11)6-5-7(9-2)10-3/h5-7H,4H2,1-3H3/b6-5+ |

| PubChem CID | 13917752[2] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the available data for this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Clear Colourless Oil | Pharmaffiliates |

| Boiling Point | 221.9±40.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.019±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

No experimental data available at this time.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

No experimental data available at this time.

IR (Infrared) Spectroscopy

No experimental data available at this time.

Mass Spectrometry

No experimental data available at this time.

Experimental Protocols

A detailed and validated experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, general synthetic strategies for similar α,β-unsaturated esters often involve Wittig-type reactions or Horner-Wadsworth-Emmons reactions.

Conceptual Synthesis Workflow

The synthesis of this compound could conceptually proceed via the reaction of a stabilized phosphorus ylide with a suitable aldehyde. A logical precursor would be dimethoxyacetaldehyde. The workflow can be visualized as follows:

Caption: Conceptual Horner-Wadsworth-Emmons synthesis route.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of related butenoate derivatives has been conducted in areas such as cancer research, where some have been investigated as kinase inhibitors.[4] However, these findings are not directly applicable to the title compound without further investigation.

Safety and Handling

Detailed safety and handling information for this compound is not available. As with any chemical substance, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chemical compound with a well-defined structure. While its basic molecular and some predicted physicochemical properties are known, there is a significant lack of publicly available experimental data, including spectroscopic analyses and a detailed synthesis protocol. Furthermore, its biological activity remains unexplored. This guide highlights the current knowledge gaps and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications in research and development.

References

(E)-Ethyl 4,4-dimethoxybut-2-enoate synthesis from methyl formate

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable intermediate in various organic syntheses. While a direct conversion from methyl formate is not prominently documented, this guide outlines a robust two-step pathway commencing with the preparation of the key intermediate, 2,2-dimethoxyethanal, followed by a highly stereoselective Horner-Wadsworth-Emmons reaction.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

-

Preparation of 2,2-dimethoxyethanal: This crucial aldehyde intermediate is synthesized from commercially available glyoxal.

-

Horner-Wadsworth-Emmons (HWE) Olefination: 2,2-dimethoxyethanal is reacted with triethyl phosphonoacetate to yield the target this compound with high stereoselectivity.[1][2]

The overall workflow is depicted in the diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethoxyethanal

2,2-Dimethoxyethanal (glyoxal dimethyl acetal) is prepared by the acid-catalyzed acetalization of glyoxal with methanol.[3]

Reaction Scheme:

(CHO)₂ + 2 CH₃OH --[H⁺]--> CH(OCH₃)₂CHO + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |

| Glyoxal (40% aq. solution) | 58.04 (anhydrous) | 145 | 1.0 | |

| Methanol | 32.04 | 128 | 4.0 | Anhydrous |

| Zirconium (IV) sulfate | 283.3 | 14.5 | ~0.05 | Acid catalyst |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | For drying |

Procedure:

-

A mixture of 145 g (1.0 mole) of a 40% aqueous glyoxal solution, 128 g (4.0 moles) of methanol, and 14.5 g of zirconium (IV) sulfate is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is dried over anhydrous magnesium sulfate.

-

The dried solution is then subjected to fractional distillation under reduced pressure.

-

The fraction distilling at 59°C at 40 mbar is collected, yielding pure 2,2-dimethoxyethanal.[3] A typical yield for this type of reaction is in the range of 70-80%.

Step 2: Synthesis of this compound

The target compound is synthesized via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of the (E)-alkene.[2][4]

Reaction Scheme:

(EtO)₂P(O)CH₂COOEt + CH(OCH₃)₂CHO --[Base]--> (E)-EtOOCCH=CHCH(OCH₃)₂ + (EtO)₂PO₂⁻

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |

| Triethyl phosphonoacetate | 224.16 | 24.6 | 0.11 | 1.1 equivalents |

| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 4.4 | 0.11 | 1.1 equivalents |

| 2,2-Dimethoxyethanal | 104.10 | 10.4 | 0.10 | 1.0 equivalent |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Solvent |

| Saturated NH₄Cl solution | - | - | - | For quenching |

| Diethyl ether | - | - | - | For extraction |

| Anhydrous Na₂SO₄ | 142.04 | - | - | For drying |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4.4 g (0.11 mol) of a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully add 150 mL of anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add 24.6 g (0.11 mol) of triethyl phosphonoacetate dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the phosphonate anion.

-

Cool the resulting clear solution back to 0°C and add a solution of 10.4 g (0.10 mol) of 2,2-dimethoxyethanal in 50 mL of anhydrous THF dropwise over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours (or monitor by TLC until completion).

-

Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford this compound as a colorless oil. A typical yield is in the range of 80-90%.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.

Figure 2: Mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base to form a stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2,2-dimethoxyethanal. The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the thermodynamically stable (E)-alkene and a water-soluble dialkyl phosphate salt.[1][4]

Quantitative and Spectroscopic Data

The following table summarizes the key quantitative and spectroscopic data for the final product.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 114736-25-3 |

| Molecular Formula | C₈H₁₄O₄ |

| Molar Mass | 174.19 g/mol |

| Appearance | Colorless oil |

| Typical Yield (HWE) | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.85 (dd, J = 15.6, 5.2 Hz, 1H), 6.10 (d, J = 15.6 Hz, 1H), 4.80 (d, J = 5.2 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.35 (s, 6H), 1.28 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.0, 144.5, 122.0, 102.5, 60.5, 54.0 (2C), 14.2 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. The provided data is based on typical values for this structural motif.

References

(E)-Ethyl 4,4-dimethoxybut-2-enoate IUPAC name and synonyms

An In-depth Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, covering its chemical identity, physical properties, and a theoretical synthesis protocol.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a member of the enoate ester class of organic molecules. It is characterized by an ethyl ester functional group and a carbon-carbon double bond in the E configuration.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl (E)-4,4-dimethoxy-2-butenoate[1], (E)-4,4-Dimethoxybut-2-enoic acid ethyl ester |

| CAS Number | 114736-25-3[1] |

| Molecular Formula | C8H14O4[2] |

| Molecular Weight | 174.19 g/mol |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The following table summarizes the key physicochemical data for this compound.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Appearance | Clear Colourless Oil | Pharmaffiliates |

| Boiling Point | 221.9±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.019±0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Synthesis Protocol: A Theoretical Approach via Wittig Reaction

The retrosynthetic analysis for this compound suggests that it can be synthesized from dimethoxyacetaldehyde and a stabilized phosphorus ylide derived from ethyl bromoacetate. Stabilized ylides are known to predominantly yield the (E)-alkene isomer, which is the desired stereochemistry for the target molecule.

Theoretical Experimental Protocol

Step 1: Preparation of the Phosphonium Ylide

-

To a solution of triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of ethyl bromoacetate.

-

Stir the mixture at room temperature or with gentle heating to facilitate the SN2 reaction, leading to the formation of the corresponding phosphonium salt, (ethoxycarbonylmethyl)triphenylphosphonium bromide.

-

Isolate the phosphonium salt by filtration and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum.

-

To generate the ylide, suspend the phosphonium salt in an anhydrous solvent (e.g., THF) and treat it with a strong base, such as sodium hydride or n-butyllithium, at a low temperature (e.g., 0 °C or -78 °C). The deprotonation of the α-carbon results in the formation of the desired stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.

Step 2: Wittig Reaction with Dimethoxyacetaldehyde

-

In a separate reaction vessel under an inert atmosphere, dissolve dimethoxyacetaldehyde in an anhydrous solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the freshly prepared phosphonium ylide solution to the aldehyde solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound via Wittig reaction.

Potential Applications and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct involvement of this compound in signaling pathways or its explicit use in experimental workflows within drug development. However, its structural motifs suggest potential as a versatile building block in organic synthesis. The α,β-unsaturated ester functionality can participate in various chemical transformations, including:

-

Michael Addition: The electrophilic β-carbon is susceptible to attack by nucleophiles, allowing for the introduction of a wide range of substituents.

-

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings, a common scaffold in many biologically active molecules.

-

Epoxidation and Dihydroxylation: The alkene can be functionalized to introduce epoxide or diol moieties, further increasing molecular complexity.

Given these possibilities, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Further research is required to explore its utility in medicinal chemistry and its potential interactions with biological systems.

References

Spectroscopic Profile of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of (E)-Ethyl 4,4-dimethoxybut-2-enoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on established principles of spectroscopy and data from analogous chemical structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

This compound CAS Number: 114736-25-3 Molecular Formula: C₈H₁₄O₄ Molecular Weight: 174.19 g/mol

The structure combines an α,β-unsaturated ester with a dimethyl acetal, functional groups that dictate its characteristic spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | dd | 1H | H-3 |

| ~6.0-6.2 | d | 1H | H-2 |

| ~4.8-5.0 | d | 1H | H-4 |

| 4.1-4.3 | q | 2H | -OCH₂CH₃ |

| 3.3-3.5 | s | 6H | -OCH₃ |

| 1.2-1.4 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C-1 (C=O) |

| ~145 | C-3 |

| ~122 | C-2 |

| ~102 | C-4 |

| ~60 | -OCH₂CH₃ |

| ~53 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2950 | Medium | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150, ~1070 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment |

| 174 | Low | [M]⁺ |

| 143 | Moderate | [M - OCH₃]⁺ |

| 115 | High | [M - COOCH₂CH₃]⁺ |

| 75 | Very High | [CH(OCH₃)₂]⁺ |

Experimental Protocols

General Synthesis

A plausible synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an appropriate phosphorus ylide with 2,2-dimethoxyacetaldehyde. The reaction would be carried out under an inert atmosphere in a suitable aprotic solvent such as tetrahydrofuran (THF). Purification of the crude product would typically be achieved by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a salt plate (NaCl or KBr).

-

Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced via direct infusion or after separation by gas chromatography (GC).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers and scientists are encouraged to use this information as a starting point for their own experimental verification.

An In-depth Technical Guide on (E)-Ethyl 4,4-dimethoxybut-2-enoate: Reactivity, Functional Groups, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile bifunctional organic molecule that holds significant potential as a building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This technical guide provides a comprehensive overview of its core reactivity, the interplay of its functional groups, and its applications as a synthetic intermediate.

Molecular Structure and Functional Groups

This compound possesses two key functional groups that dictate its chemical behavior: an α,β-unsaturated ester and an acetal.

-

α,β-Unsaturated Ester: This moiety consists of an ester group conjugated with a carbon-carbon double bond. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition fashion (Michael addition). The double bond can also participate in pericyclic reactions such as Diels-Alder cycloadditions. The ester group itself can undergo typical reactions like hydrolysis and reduction.

-

Acetal: The dimethoxy acetal group at the 4-position serves as a protected aldehyde. Acetals are generally stable under neutral to strongly basic conditions, making them excellent protecting groups for carbonyl functionalities.[1] This stability allows for selective reactions to occur at the α,β-unsaturated ester moiety without affecting the latent aldehyde. The acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used in a variety of subsequent transformations.[1]

The "(E)" designation indicates that the substituents on the double bond are on opposite sides, leading to a trans configuration, which has implications for the stereochemical outcome of its reactions.

Physical and Spectroscopic Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | (E)-Ethyl crotonate (Ethyl but-2-enoate) |

| Molecular Formula | C₈H₁₄O₄ | C₆H₁₀O₂ |

| Molecular Weight | 174.19 g/mol | 114.14 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | Not reported | 142-143 °C |

| Density | Not reported | 0.918 g/mL at 25 °C |

| Refractive Index | Not reported | 1.424 |

Note: Data for this compound is based on supplier information. Data for (E)-Ethyl crotonate is for comparison.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts of similar structural motifs, a predicted NMR and IR spectrum can be outlined.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | dd | 1H | H-3 (vinylic proton β to carbonyl) |

| ~6.0-6.2 | d | 1H | H-2 (vinylic proton α to carbonyl) |

| ~4.8-5.0 | d | 1H | H-4 (methine proton of the acetal) |

| 4.1-4.3 | q | 2H | -OCH₂ CH₃ (ethyl ester) |

| 3.3-3.5 | s | 6H | -OCH₃ (two methoxy groups of acetal) |

| 1.2-1.4 | t | 3H | -OCH₂CH₃ (ethyl ester) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C =O (ester carbonyl) |

| ~145 | C -3 (vinylic carbon β to carbonyl) |

| ~122 | C -2 (vinylic carbon α to carbonyl) |

| ~102 | C -4 (acetal carbon) |

| ~60 | -OCH₂ CH₃ (ethyl ester) |

| ~53 | -OCH₃ (two methoxy groups of acetal) |

| ~14 | -OCH₂CH₃ (ethyl ester) |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=C stretch (alkene): ~1640-1680 cm⁻¹

-

C-O stretch (ester and acetal): A series of strong bands in the 1000-1300 cm⁻¹ region.

-

=C-H bend (trans alkene): A characteristic band around 960-980 cm⁻¹.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for a variety of chemical transformations.

Michael Addition

The electrophilic β-carbon of the α,β-unsaturated ester is susceptible to conjugate addition by a wide range of nucleophiles. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Caption: Michael Addition to this compound.

Experimental Protocol: General Procedure for Michael Addition of an Amine

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or methanol) at room temperature, add the amine nucleophile (1.0-1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino ester.

Diels-Alder Reaction

The electron-deficient double bond of the α,β-unsaturated ester can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a direct route to highly functionalized six-membered rings.

Caption: Diels-Alder reaction with this compound.

Experimental Protocol: General Procedure for Diels-Alder Reaction with Cyclopentadiene

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at 0 °C, add freshly cracked cyclopentadiene (1.5-2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolidinones or other nitrogen-containing heterocycles. The latent aldehyde functionality can also be unmasked and utilized in cyclization reactions.

A key application is in the synthesis of substituted pyridines. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. While no specific literature detailing the use of this compound in this named reaction was found, its structural motifs are amenable to such transformations.

Caption: General scheme for heterocycle synthesis.

Synthesis of this compound

A common and efficient method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, the reaction would involve triethyl phosphonoacetate and 2,2-dimethoxyacetaldehyde. The HWE reaction typically provides the (E)-isomer as the major product.

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Synthesis

-

To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting solution back to 0 °C and add a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Role in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to introduce a four-carbon chain with latent aldehyde functionality and a reactive Michael acceptor site makes it a versatile tool for medicinal chemists.

The synthesis of substituted pyridines, a common scaffold in many drugs, represents a potential application area. Furthermore, the Michael addition products of this compound can be precursors to various pharmacologically active compounds, including enzyme inhibitors and receptor modulators. While specific examples of its direct use in the synthesis of a marketed drug are not widely documented in readily accessible literature, its structural features are highly relevant to the construction of complex heterocyclic systems that are central to modern drug design.

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in organic synthesis. The presence of both an α,β-unsaturated ester and a protected aldehyde allows for a wide range of selective transformations. Its utility as a Michael acceptor, a dienophile, and a precursor to heterocyclic systems makes it a valuable tool for researchers and scientists in the field of drug development. The synthetic route via the Horner-Wadsworth-Emmons reaction provides a reliable method for its preparation, opening up avenues for its broader application in the synthesis of novel and complex organic molecules.

References

(E)-Ethyl 4,4-dimethoxybut-2-enoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-Ethyl 4,4-dimethoxybut-2-enoate. Understanding the chemical stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical intermediates. This document outlines the known stability profile, potential degradation pathways, and recommended best practices for storage and handling.

Chemical Profile

This compound is an organic compound featuring an α,β-unsaturated ester and an acetal functional group. Its chemical structure makes it susceptible to specific degradation pathways, particularly under hydrolytic conditions.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 114736-25-3 |

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Appearance | Clear Colourless Oil |

Stability Profile

This compound is generally stable under normal conditions. However, its stability is significantly influenced by the presence of acids, bases, and oxidizing agents. The primary degradation mechanisms are the hydrolysis of the ester and acetal moieties.

| Parameter | Stability Information |

| General Stability | Stable under recommended storage conditions. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and acids. |

| Hazardous Polymerization | Hazardous polymerization is not expected to occur. |

| Hazardous Decomposition Products | Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO2). |

Forced degradation studies are essential to fully characterize the stability of this compound and to identify potential degradation products. The following table illustrates hypothetical results from such a study, providing a framework for the types of data that should be generated.

Illustrative Quantitative Data from a Hypothetical Forced Degradation Study

| Stress Condition | Parameters | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24h | 15% | (E)-Ethyl 4-oxobut-2-enoate, Methanol, (E)-4,4-dimethoxybut-2-enoic acid |

| Basic Hydrolysis | 0.1 M NaOH, 40°C | 8h | 25% | (E)-4,4-dimethoxybut-2-enoic acid, Ethanol |

| Oxidative Stress | 3% H2O2, RT | 48h | 5% | Epoxide derivatives, Oxidative cleavage products |

| Thermal Stress | 80°C, dry heat | 72h | <2% | No significant degradation |

| Photostability | ICH Q1B option 2 | - | <1% | No significant degradation |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation: the acetal and the α,β-unsaturated ester.

Caption: Potential degradation pathways under acidic and basic conditions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

-

Container: Keep in a tightly sealed, light-resistant container.

-

Handling: Avoid contact with strong acids, bases, and oxidizing agents.

Experimental Protocol: Forced Degradation Study

The following is a representative protocol for conducting a forced degradation study on this compound. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and analytical instrumentation.

1. Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H2O2), 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Phosphate buffer

3. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

4. Sample Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

5. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 40°C. Withdraw samples at time intervals, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature. Withdraw samples at time intervals and dilute for analysis.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 80°C. Analyze samples at specified time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

6. Analytical Method: A stability-indicating HPLC method should be developed and validated.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: PDA detection at a suitable wavelength (e.g., 210 nm) and MS detection to identify the mass of the parent compound and degradation products.

7. Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios from the MS data.

-

Propose degradation pathways based on the identified products.

Caption: A typical workflow for a forced degradation study.

By following the guidance in this document, researchers, scientists, and drug development professionals can ensure the proper handling, storage, and stability assessment of this compound, thereby maintaining the quality and reliability of their work.

A Technical Guide to (E)-Ethyl 4,4-dimethoxybut-2-enoate for Researchers and Drug Development Professionals

An In-depth Review of the Commercial Availability, Physicochemical Properties, and Synthesis of a Versatile Building Block

For researchers, scientists, and professionals in drug development, accessing detailed technical information on key chemical intermediates is crucial for accelerating research and ensuring the quality of outcomes. This guide provides a comprehensive overview of (E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS No. 114736-25-3), a valuable building block in organic synthesis. This document outlines its commercial availability, summarizes its key physicochemical properties, and presents a plausible synthetic route with a detailed experimental protocol.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from grams to kilograms, with purity levels generally reported as 98% or higher. Several suppliers offer this product, including Simson Pharma, Pharmaffiliates, and ChemScene.[1][2][3] While stock status may vary, it is generally available through custom synthesis if not in stock.[3]

For procurement, researchers should contact suppliers directly to obtain the most current pricing, availability, and a comprehensive Certificate of Analysis (CoA) for the specific batch. A CoA is essential for verifying the identity and purity of the compound and for identifying any potential impurities that might impact experimental results.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and application of this compound. The key data for this compound are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 114736-25-3 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [1][3] |

| Appearance | Clear Colourless Oil | [2] |

| Purity | ≥98% | [1][4] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Note: The data presented are based on information from chemical suppliers and may vary between batches. Always refer to the supplier-specific Certificate of Analysis and Safety Data Sheet.

Safety Information

| Hazard Statement | Precautionary Statement |

| Not classified as hazardous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). However, good laboratory practices should always be followed. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing vapors or mist. |

Disclaimer: This is a summary of potential safety information. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling the chemical.

Synthesis and Experimental Protocol

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of ethyl 2-(diethoxyphosphoryl)acetate with 2,2-dimethoxyacetaldehyde in the presence of a suitable base. The general workflow for this synthesis is depicted in the following diagram.

Figure 1. Proposed Horner-Wadsworth-Emmons synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on standard Horner-Wadsworth-Emmons reaction conditions. Note: This protocol has not been optimized for this specific reaction and should be adapted and tested on a small scale.

Materials:

-

Ethyl 2-(diethoxyphosphoryl)acetate

-

2,2-Dimethoxyacetaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or absolute ethanol

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

-

Olefination Reaction:

-

Cool the resulting ylide solution back to 0 °C.

-

Add a solution of 2,2-dimethoxyacetaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the synthesized product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Applications

This compound is a versatile intermediate in organic synthesis. Its structure incorporates several functional groups that can be manipulated in subsequent chemical transformations:

-

α,β-Unsaturated Ester: This moiety is susceptible to Michael addition, allowing for the introduction of various nucleophiles at the β-position. It can also participate in cycloaddition reactions.

-

Acetal: The dimethoxyacetal group serves as a protected aldehyde. Deprotection under acidic conditions will reveal the aldehyde functionality, which can then be used in a wide range of reactions, such as reductive amination, Wittig reactions, or aldol condensations.

The combination of these functional groups makes this compound a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals.

Conclusion

This compound is a commercially available and synthetically versatile building block. This guide provides essential technical information to aid researchers in its procurement, safe handling, and application in their synthetic endeavors. The provided synthetic workflow and general protocol offer a starting point for the laboratory-scale preparation of this compound. As with any chemical, it is imperative to consult the supplier's Certificate of Analysis and Safety Data Sheet for the most accurate and up-to-date information.

References

Technical Guide: Safety and Handling of (E)-Ethyl 4,4-dimethoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (E)-Ethyl 4,4-dimethoxybut-2-enoate (CAS No. 114736-25-3). The information herein is compiled from available chemical data and safety protocols for structurally related compounds, intended to provide a thorough understanding of the necessary precautions for laboratory and drug development settings.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 114736-25-3 | [1][2] |

| Molecular Formula | C₈H₁₄O₄ | [1][2][3] |

| Molecular Weight | 174.19 g/mol | [2] |

| Appearance | Clear Colourless Oil | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][4] |

Hazard Identification and Safety Precautions

Due to the lack of a specific MSDS, a precautionary approach is warranted, assuming hazards associated with unsaturated esters. Unsaturated polyester resins, which contain unsaturated esters, are classified as flammable liquids.[5][6] Styrene, a component in these resins, is a skin sensitizer and can cause irritation upon inhalation.[7] Therefore, similar precautions should be taken.

Potential Hazards:

-

May cause skin and eye irritation upon direct contact.

-

Inhalation of vapors may cause respiratory tract irritation.

-

May be harmful if swallowed.

-

The compound is an unsaturated ester, a class of chemicals that can be flammable.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent use of appropriate personal protective equipment.[8]

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[8] |

| Body Protection | Laboratory coat or chemical-resistant apron.[8] |

| Respiratory Protection | To be used in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7] |

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Avoid direct contact with skin, eyes, and clothing.[9]

-

Do not eat, drink, or smoke in the handling area.[11]

-

Keep containers tightly closed when not in use.

-

Keep away from heat, sparks, and open flames.[12]

Storage:

-

Store in a tightly sealed container in a refrigerator at 2-8°C.[1][4]

-

Store away from incompatible materials such as strong oxidizing agents.[12]

-

The storage area should be cool, dry, and well-ventilated.[13]

Experimental Protocols

The following are generalized protocols for the safe handling of this compound in a research setting.

General Handling Workflow

This workflow outlines the standard procedure for using the chemical in an experiment.

Emergency Procedures: Chemical Spill

In the event of a chemical spill, a quick and informed response is crucial to minimize potential harm.[14]

First Aid Measures

These are general first aid guidelines. Always consult the available safety data for the specific chemical being used.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[15] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14] |

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, should be collected in a sealed, properly labeled container.[16] Disposal must be in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[16]

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the professional judgment of trained personnel. Always prioritize safety in the laboratory.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H14O4 | CID 13917752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. upresins.org [upresins.org]

- 6. legacy.plasticseurope.org [legacy.plasticseurope.org]

- 7. Is unsaturated polyester resin safe-Rule [rulecomposite.com]

- 8. havokjournal.com [havokjournal.com]

- 9. markherb.com [markherb.com]

- 10. uwlax.edu [uwlax.edu]

- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. usplastic.com [usplastic.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines using (E)-Ethyl 4,4-dimethoxybut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for the construction of these valuable compounds is a continuous endeavor in organic chemistry. This document details a robust protocol for the synthesis of substituted pyridines, particularly nicotinic acid derivatives, utilizing (E)-Ethyl 4,4-dimethoxybut-2-enoate as a key C4 synthon. This building block, possessing a protected aldehyde functionality and an electrophilic double bond, offers a strategic advantage for the construction of the pyridine ring through a cyclocondensation reaction with enamines. This method provides a convergent and flexible approach to a variety of substituted pyridines, which are of significant interest in drug discovery and development.

Reaction Principle

The synthesis is based on a formal [4+2] cycloaddition or a Michael addition-cyclization-aromatization cascade between this compound and a suitable enamine. The enamine, typically generated in situ from a β-ketoester or a β-diketone and an ammonia source, serves as the C2N component. The reaction proceeds through an initial Michael addition of the enamine to the electron-deficient double bond of the butenoate. Subsequent acid-catalyzed deprotection of the dimethyl acetal unmasks the aldehyde, which then undergoes intramolecular condensation with the enamine nitrogen. A final dehydration and aromatization step yields the stable substituted pyridine ring.

Key Advantages of this Protocol

-

Versatility: A wide range of substituents can be introduced on the resulting pyridine ring by varying the structure of the enamine precursor.

-

Convergent Synthesis: The pyridine ring is constructed from two readily accessible fragments, allowing for the rapid generation of a library of analogues.

-

Strategic Use of a Protected Aldehyde: The dimethyl acetal functionality in this compound allows for a controlled, stepwise reaction sequence, minimizing side reactions.

-

Access to Valuable Nicotinates: This method is particularly well-suited for the synthesis of substituted ethyl nicotinate derivatives, which are precursors to a multitude of biologically active molecules.

Data Presentation

The following tables summarize representative examples of substituted pyridines that can be synthesized using this protocol, along with plausible yields based on analogous literature reports.

Table 1: Synthesis of Various Substituted Ethyl Nicotinate Derivatives

| Entry | R¹ | R² | Product | Plausible Yield (%) |

| 1 | CH₃ | CO₂Et | Ethyl 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinate | 75 |

| 2 | Ph | CO₂Et | Ethyl 2-phenyl-5-oxo-1,4,5,6-tetrahydronicotinate | 72 |

| 3 | CH₃ | CN | 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinonitrile | 78 |

| 4 | OEt | CO₂Et | Diethyl 2-hydroxy-5-oxo-1,4,5,6-tetrahydropyridine-3,5-dicarboxylate | 68 |

| 5 | Ph | Ph | Ethyl 2,6-diphenylnicotinate | 65 |

Table 2: Reaction Conditions for the Synthesis of Ethyl 2-methyl-5-oxo-1,4,5,6-tetrahydronicotinate (Table 1, Entry 1)

| Parameter | Value |

| Reactants | |

| This compound | 1.0 mmol |

| Ethyl acetoacetate | 1.1 mmol |

| Ammonium acetate | 1.5 mmol |

| Solvent | |

| Ethanol | 10 mL |

| Catalyst | |

| Acetic acid (glacial) | 0.5 mL |

| Reaction Temperature | |

| Reflux (approx. 78 °C) | |

| Reaction Time | |

| 12 hours | |

| Work-up | |

| Evaporation, Extraction, Chromatography |

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol for the Synthesis of Ethyl 2-methylnicotinate

This protocol describes a representative one-pot synthesis of a substituted pyridine.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and ammonium acetate (1.5 eq).

-

Add ethanol as the solvent, followed by the addition of glacial acetic acid (catalytic amount).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyridine.

Visualizations

The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for the synthesis of substituted pyridines using this compound.

Caption: Proposed reaction pathway for pyridine synthesis.

Caption: General experimental workflow diagram.

Application Notes and Protocols for (E)-Ethyl 4,4-dimethoxybut-2-enoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4,4-dimethoxybut-2-enoate is a versatile bifunctional reagent with significant potential in the synthesis of various heterocyclic systems. Its structure, incorporating an α,β-unsaturated ester and a protected aldehyde functionality (a dimethyl acetal), allows for a range of chemical transformations. The acetal group can be readily hydrolyzed under acidic conditions to unmask the aldehyde, revealing a 1,3-dicarbonyl equivalent. This reactive intermediate can then undergo cyclocondensation reactions with various binucleophiles to afford a diverse array of heterocycles, which are key scaffolds in medicinal chemistry and drug development.

This document provides an overview of the plausible synthetic applications of this compound in the construction of pyrazoles, isoxazoles, pyrimidines, and pyridazines. It is important to note that while the chemical principles supporting these transformations are well-established, specific literature precedents for the use of this exact starting material are limited. Therefore, the protocols provided are based on established methodologies for structurally related γ-alkoxy-α,β-unsaturated esters and 1,3-dicarbonyl compounds, serving as a guide for reaction design and optimization.

General Reaction Principle: In-Situ Generation of a β-Aldehydo Ester

The core strategy for utilizing this compound in heterocyclic synthesis involves the acid-catalyzed hydrolysis of the dimethyl acetal to generate the corresponding ethyl (E)-4-oxobut-2-enoate. This intermediate can then react with various binucleophiles to form the desired heterocyclic ring system.

Caption: General reaction pathway for heterocyclic synthesis.

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. By analogy, this compound, upon in-situ hydrolysis, can react with hydrazines to yield substituted pyrazoles.

Proposed Reaction Pathway

Caption: Proposed synthesis of pyrazoles.

Analogous Experimental Protocol: Synthesis of Ethyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole derivative from a 2,4-dioxobutanoate, which is structurally analogous to the hydrolyzed form of this compound.[1]

Materials:

-

Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol)

-

Hydrazine hydrate (10 mmol)

-

Ethanol (200 mL)

Procedure:

-

To a solution of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol) in ethanol (200 mL), add hydrazine hydrate (10 mmol).

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture to room temperature and keep it overnight.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and purify by recrystallization from ethanol.

Quantitative Data (Analogous Reactions)

| Entry | 1,3-Dicarbonyl Precursor | Nucleophile | Product | Yield (%) | Reference |

| 1 | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydrazine hydrate | Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylate | 78 | [1] |

| 2 | Methyl 4-(5-chlorobenzofuran-2-yl)-2,4-dioxobutanoate | Hydrazine hydrate | Methyl 5-(5-chlorobenzofuran-2-yl)-1H-pyrazole-3-carboxylate | 82 | [1] |

Synthesis of Isoxazoles

The condensation of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a standard method for the preparation of isoxazoles. This compound can serve as a precursor to the necessary 1,3-dicarbonyl intermediate.

Proposed Reaction Pathway

Caption: Proposed synthesis of isoxazoles.

Analogous Experimental Protocol: Synthesis of Ethyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate

This protocol details the synthesis of an isoxazole from a 2,4-dioxobutanoate.[1]

Materials:

-

Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol)

-

Hydroxylamine hydrochloride (20 mmol)

-

Sodium acetate (20 mmol)

-

Ethanol (200 mL)

-

Concentrated HCl (1 mL)

Procedure:

-

To a mixture of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate (10 mmol) in ethanol (200 mL), add hydroxylamine hydrochloride (20 mmol) and sodium acetate (20 mmol).

-

Reflux the reaction mixture for 4 hours and then keep it overnight at room temperature.

-

Collect the resulting solid and reflux it for 2 hours in ethanol (50 mL) with the addition of concentrated HCl (1 mL).

-

Evaporate the excess solvent under reduced pressure.

-

Cool the mixture, filter the solid, wash with water, and purify by recrystallization from ethanol.

Quantitative Data (Analogous Reactions)

| Entry | 1,3-Dicarbonyl Precursor | Nucleophile | Product | Yield (%) | Reference |

| 1 | Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate | Hydroxylamine HCl | Ethyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate | 75 | [1] |

| 2 | Methyl 4-(5-methylbenzofuran-2-yl)-2,4-dioxobutanoate | Hydroxylamine HCl | Ethyl 5-(5-methylbenzofuran-2-yl)isoxazole-3-carboxylate | 72 | [1] |

Synthesis of Pyrimidines

Pyrimidines can be synthesized through the condensation of 1,3-dicarbonyl compounds with amidines or guanidine. The in-situ generated β-aldehydo ester from this compound is a suitable substrate for this transformation.

Proposed Reaction Pathway

Caption: Proposed synthesis of pyrimidines.

Analogous Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general method for synthesizing pyrimidine-5-carboxylic esters from a related dimethoxypropenoate derivative and amidinium salts.

Materials:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Amidinium salt (e.g., Acetamidinium chloride)

-

Solvent (e.g., DMF)

Procedure:

-

The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with a variety of amidinium salts.

-

The reaction affords the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.